5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol
Description
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol is a pyrimidine derivative characterized by a nitro (-NO₂) group at the 5-position and a pyridin-4-yl substituent at the 2-position. Its diol groups at positions 4 and 6 confer polarity and hydrogen-bonding capacity, influencing its reactivity and biological interactions.
Properties
Molecular Formula |
C9H6N4O4 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-hydroxy-5-nitro-2-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6N4O4/c14-8-6(13(16)17)9(15)12-7(11-8)5-1-3-10-4-2-5/h1-4H,(H2,11,12,14,15) |
InChI Key |
JRACMSMYZHHMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-2-carbaldehyde with guanidine nitrate in the presence of a base, followed by nitration and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-2-(pyridin-4-yl)pyrimidine-4,6-diol, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following pyrimidine-diol derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and biological profiles:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Polarity and Solubility: The nitro group enhances electron-withdrawing effects, reducing solubility in non-polar solvents. The diol groups increase hydrophilicity, as seen in 5-Nitro-2-(propylthio)pyrimidine-4,6-diol (density: 1.65 g/cm³) . Replacement of pyridin-4-yl with propylthio (as in the Ticagrelor impurity) introduces sulfur-based lipophilicity, affecting partition coefficients .
- Thermal Stability: Pyridin-4-yl derivatives like 5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6-diol exhibit high thermal stability (melting point >250°C) due to aromatic stacking .
Biological Activity
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
The compound 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol features a nitro group and a pyridine moiety, which are known to enhance biological activity. The presence of these functional groups contributes to its interaction with various biological targets.
Antibacterial Activity
Studies have shown that 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol exhibits considerable antibacterial properties. In vitro tests against a range of Gram-positive and Gram-negative bacteria have indicated effective inhibition.
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 10.5 | Moderate |
| Escherichia coli | 15.0 | Moderate |
| Pseudomonas aeruginosa | 20.0 | Weak |
The minimum inhibitory concentration (MIC) values indicate that the compound has moderate efficacy against Staphylococcus aureus and Escherichia coli, while showing weaker activity against Pseudomonas aeruginosa .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The results suggest that it can inhibit the growth of several fungal strains:
| Fungal Strain | MIC (µM) | Activity |
|---|---|---|
| Candida albicans | 12.3 | Moderate |
| Aspergillus niger | 18.5 | Weak |
The compound demonstrated moderate inhibition against Candida albicans and weaker effects on Aspergillus niger, indicating its potential as an antifungal agent .
Anticancer Activity
The anticancer potential of 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol has also been explored. Recent studies have shown that this compound can induce apoptosis in cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of approximately 8.0 µM, indicating significant cytotoxicity.
- HCT116 Colon Cancer Cells : Induced cell cycle arrest at the G1 phase with an apoptosis rate of 41.55% compared to control .
These findings suggest that the compound may interfere with cancer cell proliferation and induce programmed cell death.
The mechanism by which 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and fungal growth.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
